Kongensin A

Description

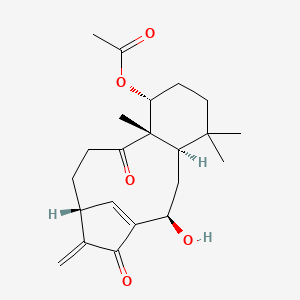

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,4R,8R,9S,13R)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-14-6-7-18(25)22(5)17(11-16(24)15(10-14)20(12)26)21(3,4)9-8-19(22)27-13(2)23/h10,14,16-17,19,24H,1,6-9,11H2,2-5H3/t14-,16-,17-,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUWPMNNBHROPI-ASAQZKIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C1(C(=O)CCC3C=C(C(C2)O)C(=O)C3=C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCC([C@@H]2[C@@]1(C(=O)CC[C@@H]3C=C([C@@H](C2)O)C(=O)C3=C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kongensin A: A Deep Dive into its Mechanism of Action as a Non-Canonical HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kongensin A, a natural product isolated from Croton kongensis, has emerged as a molecule of significant interest in the fields of oncology and inflammation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating current research findings into a comprehensive resource. This compound functions as a potent, non-canonical inhibitor of Heat Shock Protein 90 (HSP90), a critical molecular chaperone for the stability and function of numerous client proteins involved in cell growth, survival, and signaling. By covalently modifying a specific cysteine residue in the middle domain of HSP90, this compound disrupts the chaperone's interaction with its co-chaperone, CDC37. This disruption selectively impacts the stability of HSP90 client kinases, leading to the inhibition of RIPK3-dependent necroptosis and the induction of apoptosis. This guide will detail the signaling pathways affected by this compound, present quantitative data on its activity, and provide comprehensive experimental protocols for key assays used to elucidate its mechanism.

Core Mechanism: Inhibition of HSP90 and Disruption of the HSP90-CDC37 Complex

The central mechanism of this compound revolves around its direct interaction with Heat Shock Protein 90 (HSP90). Unlike many HSP90 inhibitors that target the N-terminal ATP-binding pocket, this compound is a non-canonical inhibitor with a unique mode of action.

-

Covalent Modification of HSP90: this compound acts as an irreversible inhibitor by forming a covalent bond with Cysteine 420 (Cys420) located in the middle domain of HSP90.[1][2] This covalent linkage is a key feature that distinguishes this compound from many other HSP90 inhibitors.

-

Dissociation of the HSP90-CDC37 Chaperone Machinery: The covalent modification of Cys420 by this compound induces a conformational change in HSP90 that leads to the dissociation of its co-chaperone, Cell Division Cycle 37 (CDC37).[1][2] CDC37 is essential for the recruitment and stabilization of a subset of HSP90 client proteins, particularly protein kinases. By disrupting the HSP90-CDC37 complex, this compound effectively prevents the proper folding and maturation of these kinase clients.[1][2]

Signaling Pathways Modulated by this compound

The disruption of the HSP90-CDC37 complex by this compound has profound effects on downstream signaling pathways, most notably necroptosis and apoptosis.

Inhibition of RIPK3-Dependent Necroptosis

Necroptosis is a form of programmed necrosis that is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 itself is a client protein of the HSP90-CDC37 chaperone system.[3]

-

Destabilization of RIPK3: By preventing the association of CDC37 with HSP90, this compound leads to the destabilization and subsequent degradation of RIPK3.[1]

-

Blockade of Necrosome Formation: The loss of functional RIPK3 prevents the formation of the necrosome, a signaling complex typically formed in response to stimuli such as TNF-α, that includes RIPK1 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). This blockade inhibits the downstream signaling cascade that leads to necroptotic cell death.[1]

Induction of Apoptosis

In addition to inhibiting necroptosis, this compound actively promotes apoptosis, or programmed cell death, in various cancer cell lines.[1][2] The precise molecular mechanisms underlying this pro-apoptotic activity are still under investigation but are thought to be a consequence of the degradation of key pro-survival client proteins of HSP90.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on necroptosis and its cytotoxic effects leading to apoptosis in different human cell lines.

Table 1: Inhibition of Necroptosis by this compound

| Cell Line | Necroptosis Induction Stimuli | IC50 (µM) |

| HT-29 (human colon carcinoma) | TNF-α (10 ng/mL), Smac mimetic (100 nM), Z-VAD-FMK (20 µM) | 0.2 |

Data extracted from studies on HT-29 cells where necroptosis was induced.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Assay Type | IC50 (µM) |

| Jurkat (human T-cell leukemia) | Cell Viability | 1.5 |

Data reflects the concentration of this compound required to reduce cell viability by 50%, indicative of apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay for Necroptosis Inhibition

This protocol is designed to quantify the protective effect of this compound against induced necroptosis.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Necroptosis Induction: Add a cocktail of TNF-α (final concentration 10 ng/mL), Smac mimetic (final concentration 100 nM), and the pan-caspase inhibitor Z-VAD-FMK (final concentration 20 µM) to all wells except for the untreated control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot the percentage of cell viability against the logarithm of this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay

This protocol measures the induction of apoptosis by this compound.

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 104 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 20 µM) for 48 hours. Include a vehicle control (DMSO).

-

Apoptosis Detection: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Co-Immunoprecipitation of HSP90 and CDC37

This protocol is used to demonstrate the disruption of the HSP90-CDC37 interaction by this compound.

Workflow Diagram:

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., HT-29) with this compound (e.g., 5 µM) or vehicle control for 4 hours. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-HSP90 antibody overnight at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G agarose beads to the lysates and incubate for another 2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against CDC37 and HSP90 (as a loading control).

TQ Ligation for Target Identification

TQ (trans-cyclooctene-tetrazine) ligation is a bioorthogonal chemistry technique used to identify the direct cellular targets of a natural product. This involves synthesizing a derivative of this compound containing a trans-cyclooctene moiety and a reporter tag with a tetrazine group.

Protocol Overview:

-

Synthesis of Probes: Synthesize a clickable probe of this compound by incorporating a trans-cyclooctene (TCO) group. Synthesize a reporter tag containing a tetrazine moiety and a reporter group (e.g., biotin or a fluorescent dye).

-

Cellular Labeling: Treat live cells with the this compound-TCO probe. The probe will covalently bind to its cellular target(s).

-

Cell Lysis and Ligation: Lyse the cells and incubate the lysate with the tetrazine-reporter tag. The TCO group on the this compound-protein adduct will react specifically with the tetrazine on the reporter tag via an inverse-electron-demand Diels-Alder cycloaddition.

-

Affinity Purification and Identification: If a biotin reporter tag was used, the labeled proteins can be enriched using streptavidin beads.

-

Mass Spectrometry: The enriched proteins are then identified by mass spectrometry, revealing HSP90 as the direct binding partner of this compound.

Conclusion

This compound represents a novel class of HSP90 inhibitors with a distinct, non-canonical mechanism of action. Its ability to covalently modify Cysteine 420 in the middle domain of HSP90, leading to the disruption of the HSP90-CDC37 complex, provides a unique therapeutic opportunity. This targeted disruption results in the inhibition of RIPK3-dependent necroptosis and the induction of apoptosis, making this compound a promising candidate for the development of new therapies for cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other natural products with similar modes of action.

References

Kongensin A as an Apoptosis Inducer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kongensin A, a natural product isolated from Croton kongensis, has emerged as a significant agent in cancer research due to its potent pro-apoptotic activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, presenting key experimental data and detailed methodologies for the scientific community. This compound's unique mode of action as a non-canonical HSP90 inhibitor positions it as a promising candidate for further investigation in the development of novel anticancer therapeutics.[1][2] This document will detail its mechanism of action, summarize its effects on cancer cells, and provide protocols for key experimental assays.

Core Mechanism of Action: Non-Canonical HSP90 Inhibition

The primary mechanism through which this compound induces apoptosis is by functioning as a non-canonical inhibitor of Heat Shock Protein 90 (HSP90).[1][2] Unlike typical HSP90 inhibitors that target the N-terminal ATP binding site, this compound uniquely interacts with the middle domain of HSP90.

Specifically, this compound covalently binds to a previously uncharacterized cysteine residue, Cysteine 420, located in the middle domain of HSP90.[1][2] This binding event disrupts the crucial interaction between HSP90 and its co-chaperone, CDC37 (Cell Division Cycle 37). The dissociation of the HSP90-CDC37 complex has two major consequences:

-

Inhibition of Necroptosis: The disruption of the HSP90-CDC37 complex prevents the activation of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. This positions this compound as a potent inhibitor of this form of programmed necrosis.[1][2]

-

Promotion of Apoptosis: The dissociation leads to the destabilization and subsequent degradation of various HSP90 client proteins that are critical for cancer cell survival and proliferation. This degradation of pro-survival proteins shifts the cellular balance towards apoptosis.[1][2]

Data Presentation: Efficacy of this compound

While the pro-apoptotic effects of this compound have been demonstrated in multiple cancer cell lines, specific quantitative data, such as IC50 values, are not widely available in the public domain based on the conducted literature search.[1][2] The primary literature highlights its potency as an inducer of apoptosis without providing specific concentration-dependent metrics for cell viability reduction across a panel of cell lines.

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | Effect | Reference |

| Multiple Cancer Cell Lines | Promotion of Apoptosis | [1][2] |

| Multiple Cancer Cell Lines | Inhibition of RIP3-dependent necroptosis | [1][2] |

Note: Specific IC50 values for this compound in cell lines such as U937, HeLa, MCF-7, and Jurkat are not available in the reviewed literature.

Signaling Pathways

This compound's interaction with HSP90 initiates a cascade of signaling events that culminate in apoptosis. The primary pathway involves the degradation of HSP90 client proteins, including key kinases involved in cell survival signaling.

HSP90 Inhibition and Client Protein Degradation

The disruption of the HSP90-CDC37 chaperone machinery by this compound leads to the proteasomal degradation of numerous oncogenic client proteins. A key client protein affected is the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt signaling pathway that promotes cell survival, proliferation, and inhibits apoptosis. By promoting the degradation of Akt, this compound effectively downregulates this critical pro-survival pathway.

Downstream Apoptotic Cascade

The degradation of pro-survival proteins like Akt shifts the cellular signaling balance, leading to the activation of the intrinsic apoptotic pathway. This is characterized by changes in the expression of Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.

Experimental Protocols

The following are generalized protocols for key experiments to assess the pro-apoptotic effects of this compound. These are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time period.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Cell culture dishes

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound as described previously.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using ECL reagent and an imaging system.

-

Analyze the band intensities relative to a loading control (e.g., GAPDH).

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

White-walled 96-well plates

-

Cancer cell lines

-

This compound

-

Caspase-Glo® 3/7 Assay Kit (or similar)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat the cells with this compound.

-

After the desired incubation time, add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by orbital shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of caspase activity.

Experimental and Logical Workflow

The investigation of this compound as an apoptosis inducer typically follows a logical progression from initial screening to mechanistic studies.

Conclusion

This compound represents a compelling natural product with significant potential as an apoptosis inducer in cancer cells. Its unique mechanism of action, involving the covalent modification of HSP90 and subsequent disruption of the HSP90-CDC37 complex, distinguishes it from classical HSP90 inhibitors. This guide provides a foundational understanding of this compound's pro-apoptotic functions and offers standardized protocols for its further investigation. Future research should focus on elucidating the full spectrum of its downstream signaling effects, determining its efficacy in a broader range of cancer models, and exploring its potential for in vivo applications.

References

Kongensin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kongensin A, a diterpene natural product isolated from the plant Croton kongensis, has emerged as a molecule of significant interest in the fields of chemical biology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound. It is established as a potent, non-canonical inhibitor of Heat Shock Protein 90 (HSP90), a critical molecular chaperone involved in the folding and stability of numerous client proteins, many of which are implicated in cancer and inflammatory diseases. This compound exerts its biological effects through a unique mechanism, covalently binding to a specific cysteine residue in the middle domain of HSP90. This interaction disrupts the HSP90-CDC37 chaperone-co-chaperone complex, leading to the inhibition of Receptor-Interacting Protein Kinase 3 (RIPK3)-dependent necroptosis and the induction of apoptosis in various cancer cell lines. This guide details the experimental methodologies employed to elucidate these activities and presents quantitative data to support these findings. Furthermore, it visualizes the key signaling pathways modulated by this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. Its chemical structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Chemical Structure:

While a definitive 2D chemical structure diagram for this compound is not publicly available in the reviewed literature abstracts, its molecular formula and other identifiers have been reported.

Physicochemical Properties:

The known physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₅ | [1] |

| Molecular Weight | 374.47 g/mol | [1] |

| CAS Number | 885315-96-8 | [1] |

| Appearance | Not explicitly stated | |

| Solubility | Soluble in appropriate organic solvents | [1] |

| Storage | Store at 4°C, protected from light | [1] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its primary mechanism of action centered on the inhibition of HSP90.[2][3] This inhibition is achieved through a covalent interaction, a feature that distinguishes it from many other HSP90 inhibitors.

Inhibition of HSP90

This compound is a non-canonical inhibitor of HSP90.[2] Unlike typical HSP90 inhibitors that target the N-terminal ATP-binding pocket, this compound covalently binds to Cysteine 420 (Cys420) located in the middle domain of HSP90.[2][3] This binding event disrupts the crucial interaction between HSP90 and its co-chaperone, CDC37.[2][3] The HSP90-CDC37 complex is essential for the stability and activation of a subset of HSP90 client proteins, particularly protein kinases.

Inhibition of RIPK3-Dependent Necroptosis

A significant consequence of the disruption of the HSP90-CDC37 complex by this compound is the inhibition of RIPK3-dependent necroptosis.[2] RIPK3 is a key kinase in the necroptosis pathway, a form of programmed necrosis. The stability and activation of RIPK3 are dependent on the HSP90-CDC37 chaperone machinery. By preventing the proper functioning of this complex, this compound effectively blocks the necroptotic signaling cascade.

Induction of Apoptosis in Cancer Cells

In addition to its anti-necroptotic effects, this compound has been shown to induce apoptosis in multiple cancer cell lines, including the human colon cancer cell line HT29.[1][2] This pro-apoptotic activity is also linked to its inhibition of HSP90. Many oncogenic proteins are client proteins of HSP90, and their destabilization upon HSP90 inhibition can trigger apoptotic cell death.

Effects on Lipid Metabolism

Preliminary studies suggest that this compound may also play a role in regulating lipid metabolism. As an HSP90 inhibitor, it has the potential to impact pathways involved in hyperlipidemia, hepatic steatosis, and insulin resistance.

Quantitative Biological Data

The biological activities of this compound have been quantified in various cellular assays. The following table summarizes the available quantitative data.

| Biological Activity | Cell Line | Parameter | Value | Source |

| Induction of Apoptosis | HT29 | Concentration Range | 0-15 µM | [1] |

| Inhibition of Necroptosis | Various | IC₅₀ | Not explicitly stated in abstracts | |

| HSP90 Client Protein Degradation | HT29 | Concentration Range | 0-15 µM |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the biological activities of this compound. Detailed, step-by-step protocols are often found in the supplementary materials of the primary research articles and are summarized here based on available information.

Target Identification using Bioorthogonal Ligation (TQ Ligation)

The direct cellular target of this compound was identified using a bioorthogonal ligation method referred to as "TQ ligation".[2] This technique involves the chemical modification of the natural product with a "bioorthogonal" handle, a functional group that is chemically inert within a biological system but can be specifically reacted with a probe for detection and identification.

General Workflow:

Figure 1: General workflow for target identification of this compound using bioorthogonal TQ ligation.

Necroptosis and Apoptosis Assays

Standard cellular assays are employed to quantify the extent of necroptosis and apoptosis induced by this compound.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells (e.g., HT29) with varying concentrations of this compound for a specified duration.

-

Staining: Harvest and wash the cells, then resuspend in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necroptosis Assay:

The inhibition of necroptosis is typically measured by assessing cell viability in the presence of a known necroptosis inducer.

-

Cell Treatment: Pre-incubate cells with varying concentrations of this compound.

-

Induction of Necroptosis: Treat the cells with a combination of stimuli known to induce necroptosis (e.g., TNF-α, a Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk).

-

Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay or CellTiter-Glo®. A dose-dependent increase in cell viability in the presence of this compound indicates inhibition of necroptosis.

Signaling Pathways Modulated by this compound

This compound's interaction with HSP90 initiates a cascade of downstream effects that ultimately lead to the inhibition of necroptosis and the induction of apoptosis.

Figure 2: Signaling pathways affected by this compound.

Conclusion and Future Directions

This compound represents a promising natural product with a unique mechanism of action as a covalent, middle-domain inhibitor of HSP90. Its ability to potently inhibit RIPK3-dependent necroptosis and induce apoptosis in cancer cells highlights its potential for therapeutic development in oncology and inflammatory diseases. Further research is warranted to fully elucidate its structure-activity relationships, optimize its pharmacokinetic properties, and explore its efficacy in preclinical disease models. The detailed experimental approaches and signaling pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this intriguing natural product.

References

- 1. Gthis compound, an HSP90β inhibitor, improves hyperlipidemia, hepatic steatosis, and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Product this compound is a Non-Canonical HSP90 Inhibitor that Blocks RIP3-dependent Necroptosis | THE LEI GROUP [chem.pku.edu.cn]

- 3. Natural Product this compound is a Non-Canonical HSP90 Inhibitor that Blocks RIP3-dependent Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets and Pathways of Kongensin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kongensin A, a natural product, has emerged as a molecule of significant interest in the fields of cell biology and drug discovery. This technical guide provides a comprehensive overview of the cellular mechanisms of this compound, detailing its primary molecular target and the subsequent signaling pathways it modulates. Through a synthesis of current research, this document outlines the inhibitory action of this compound on Heat Shock Protein 90 (HSP90), leading to the disruption of the HSP90-CDC37 chaperone complex. This disruption culminates in the inhibition of Receptor-Interacting Protein Kinase 3 (RIPK3)-dependent necroptosis and the concurrent induction of apoptosis, highlighting its potential as a therapeutic agent in oncology and inflammatory diseases. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is a natural product that has been identified as a potent modulator of critical cellular signaling pathways involved in cell survival and death. Its unique mechanism of action, centered on the inhibition of the molecular chaperone HSP90, positions it as a promising candidate for further investigation in therapeutic development. This guide aims to provide an in-depth technical understanding of this compound's cellular targets and its impact on downstream signaling cascades, with a focus on necroptosis, apoptosis, and inflammatory pathways.

Primary Cellular Target: Heat Shock Protein 90 (HSP90)

The primary cellular target of this compound has been identified as Heat Shock Protein 90 (HSP90), a highly conserved molecular chaperone.[1][2]

Mechanism of Action: this compound acts as a non-canonical HSP90 inhibitor. It covalently binds to a specific cysteine residue, Cysteine 420, located in the middle domain of HSP90.[1][3] This binding event is crucial as it allosterically disrupts the interaction between HSP90 and its co-chaperone, CDC37.[1][3] The HSP90-CDC37 complex is essential for the stability and activation of numerous protein kinases, including key regulators of cell death pathways.[1][3]

Modulation of Cellular Pathways

By targeting the HSP90-CDC37 interaction, this compound initiates a cascade of downstream effects, primarily impacting the pathways of necroptosis and apoptosis.

Inhibition of RIPK3-Dependent Necroptosis

Necroptosis is a form of programmed necrosis that is critically dependent on the kinase activity of RIPK1 and RIPK3. The stability and activation of RIPK3 are maintained by the HSP90-CDC37 chaperone machinery.[1][3]

Signaling Pathway: Under normal necroptotic signaling, for instance, upon stimulation by Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is activated and recruits RIPK3 to form a functional complex known as the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis. Activated MLKL translocates to the plasma membrane, causing membrane disruption and cell death.

This compound's disruption of the HSP90-CDC37 complex leads to the destabilization and subsequent degradation of RIPK3.[1][3] This prevents the formation of the active necrosome, thereby blocking the necroptotic signaling cascade.

Diagram of this compound's Inhibition of Necroptosis:

Caption: this compound inhibits necroptosis by targeting HSP90.

Induction of Apoptosis

In addition to inhibiting necroptosis, this compound has been shown to promote apoptosis in multiple cancer cell lines.[1] The precise mechanism for this pro-apoptotic activity is likely linked to the degradation of HSP90 client proteins that are critical for cell survival. Many anti-apoptotic proteins are dependent on HSP90 for their stability and function. By inhibiting HSP90, this compound can lead to the degradation of these survival proteins, thereby tipping the cellular balance towards apoptosis.

Diagram of this compound's Induction of Apoptosis:

Caption: this compound induces apoptosis via HSP90 inhibition.

Anti-Inflammatory Effects

The inhibition of HSP90 by this compound also suggests a potential role in modulating inflammatory responses. HSP90 is known to be involved in the activation of several key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6][7][8]

NF-κB Pathway Modulation: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Several kinases in the NF-κB signaling cascade are HSP90 client proteins. By inhibiting HSP90, this compound may prevent the proper functioning of these kinases, leading to a downstream reduction in NF-κB activation and the subsequent expression of pro-inflammatory cytokines.[4][5][6][7][8]

Diagram of Potential Anti-Inflammatory Mechanism:

Caption: this compound's potential anti-inflammatory mechanism.

Quantitative Data

Currently, specific IC50 and EC50 values for this compound's activity on necroptosis and apoptosis from the primary literature are not publicly available in detail. The seminal study by Li et al. (2016) qualitatively demonstrates its potent effects. Further quantitative studies are required to establish precise dose-response relationships for these cellular effects.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the investigation of this compound. For detailed protocols, it is recommended to consult the original research articles.

Target Identification using TQ Ligation

A bioorthogonal ligation method, termed TQ ligation, was instrumental in identifying HSP90 as the direct cellular target of this compound.[1]

Workflow Diagram:

Caption: TQ Ligation workflow for target identification.

Methodology:

-

Probe Synthesis: this compound is functionalized with an alkyne group to serve as a chemical probe.

-

Cellular Labeling: The this compound-alkyne probe is incubated with cell lysates to allow for covalent binding to its cellular target(s).

-

Bioorthogonal Ligation: A reporter molecule, such as biotin-azide, is added. A copper-catalyzed "click chemistry" reaction ligates the biotin-azide to the alkyne-modified this compound that is bound to its target protein.

-

Affinity Purification: The biotin-labeled protein complex is then captured using streptavidin-coated beads.

-

Identification: The captured proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.

Necroptosis Inhibition Assay

Methodology:

-

Cell Culture: A suitable cell line (e.g., HT-29) is cultured in appropriate media.

-

Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of TNF-α, a SMAC mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

-

Treatment with this compound: Cells are pre-treated with varying concentrations of this compound for a specified period before the induction of necroptosis.

-

Cell Viability Assay: Cell viability is assessed using a standard assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The percentage of cell viability is plotted against the concentration of this compound to determine its inhibitory effect on necroptosis.

Apoptosis Induction Assay

Methodology:

-

Cell Culture: A cancer cell line of interest is cultured.

-

Treatment: Cells are treated with various concentrations of this compound for different time points.

-

Apoptosis Detection: Apoptosis can be detected by several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes. Stained cells are analyzed by flow cytometry.

-

Caspase Activity Assays: The activation of key apoptotic enzymes, such as caspase-3 and caspase-7, can be measured using luminogenic or fluorogenic substrates.

-

-

Data Analysis: The percentage of apoptotic cells or the level of caspase activity is quantified and compared between treated and untreated cells.

Conclusion

This compound represents a promising natural product with a well-defined mechanism of action targeting HSP90. Its ability to inhibit necroptosis and induce apoptosis underscores its potential as a lead compound for the development of novel therapeutics for cancer and inflammatory disorders. This technical guide provides a foundational understanding of this compound's cellular targets and pathways, intended to facilitate further research and development efforts in this area. Future studies should focus on elucidating the full spectrum of its cellular effects, establishing detailed quantitative activity profiles, and exploring its therapeutic efficacy in preclinical models.

References

- 1. Natural Product this compound is a Non-Canonical HSP90 Inhibitor that Blocks RIP3-dependent Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Product this compound is a Non-Canonical HSP90 Inhibitor that Blocks RIP3-dependent Necroptosis | THE LEI GROUP [chem.pku.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Hsp90 inhibition suppresses NF-κB transcriptional activation via Sirt-2 in human lung microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Mechanism of Attenuation of LPS-Induced NF-κB Activation by the Heat Shock Protein 90 Inhibitor, 17-N-allylamino-17-demethoxygeldanamycin, in Human Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hsp90 Inhibition Reduces TLR5 Surface Expression and NF-κB Activation in Human Myeloid Leukemia THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anti-inflammatory activities of novel heat shock protein 90 isoform selective inhibitors in BV-2 microglial cells [frontiersin.org]

- 8. Anti-inflammatory activities of novel heat shock protein 90 isoform selective inhibitors in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

Bioactive Compounds of Croton kongensis: A Technical Guide for Researchers

An in-depth exploration of the chemical diversity and pharmacological potential of secondary metabolites from Croton kongensis, tailored for researchers, scientists, and drug development professionals.

Croton kongensis Gagnep., a plant belonging to the Euphorbiaceae family, is a rich reservoir of bioactive secondary metabolites, primarily diterpenoids and essential oils.[1][2] These compounds have demonstrated significant pharmacological activities, including potent cytotoxic effects against various cancer cell lines, as well as antimicrobial and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the key bioactive compounds isolated from Croton kongensis, their quantitative biological activities, detailed experimental methodologies for their study, and insights into their mechanisms of action.

Core Bioactive Constituents and Their Pharmacological Activities

Research into the phytochemistry of Croton kongensis has led to the isolation and characterization of a diverse array of compounds. The primary classes of bioactive molecules identified are diterpenoids, including ent-kauranes, 8,9-seco-ent-kauranes, and abietanes, along with a variety of volatile compounds in its essential oil.[2][3][6]

Diterpenoids with Cytotoxic Activity

A significant focus of research on Croton kongensis has been the identification of diterpenoids with cytotoxic properties. Several studies have isolated and evaluated a range of these compounds for their ability to inhibit the proliferation of human tumor cell lines.

Three new 8,9-seco-ent-kaurane diterpenoids, named kongeniods A–C, along with seven known analogues, were isolated from the aerial parts of the plant.[3] These compounds exhibited potent cytotoxic activities against the HL-60 human leukemia cell line.[3] Furthermore, a comprehensive study led to the isolation of thirty-two diterpenoids, including 18 ent-kauranes, nine 8,9-seco-ent-kauranes, four ent-abietanes, and one crotofolane.[6] One of the ent-kauranes, designated as compound 1 in the study, demonstrated strong anti-proliferation activity against the MDA-MB-231 breast cancer cell line.[6] Another study isolated three new abietane-type diterpenoids, crokongenolides A-C, from the leaves and twigs of the plant.[7]

The cytotoxic activities of these compounds are summarized in the table below.

| Compound Class | Compound Name(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 8,9-seco-ent-kaurane | Kongeniod A | HL-60 | 0.47 | [3] |

| 8,9-seco-ent-kaurane | Kongeniod B | HL-60 | 0.58 | [3] |

| 8,9-seco-ent-kaurane | Kongeniod C | HL-60 | 1.27 | [3] |

| ent-kaurane | Compound 1 | MDA-MB-231 | Not specified | [6] |

| Abietane | Crokongenolide A-C | Not specified | Not specified | [7] |

| Abietane | Compound 10 | S. aureus (MIC) | 1.56 µg/mL | [7] |

| Note: Compound numbering is as per the cited reference. |

Essential Oils: Composition and Bioactivities

The essential oil of Croton kongensis has also been a subject of investigation, revealing a complex mixture of volatile compounds with notable antimicrobial and anti-inflammatory activities. The chemical composition of the essential oil can vary depending on the geographical location of the plant.[2]

A study on the essential oil from the leaves of Croton kongensis from two different locations in Vietnam (Nhu Xuan and Thuong Xuan) identified sabinene as a major component in both, though in different proportions.[2] The essential oil from the stems also showed variations in composition between the two locations, with (E)-caryophyllene and linalool being prominent constituents.[4]

The anti-inflammatory potential of the essential oils was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells.[4]

Table 1: Major Constituents of Croton kongensis Leaf Essential Oil [2]

| Compound | Nhu Xuan Sample (%) | Thuong Xuan Sample (%) |

| Sabinene | 52.17 | 12.96 |

| (E)-caryophyllene | 7.23 | 6.53 |

| Linalool | 6.33 | 8.43 |

| Camphene | - | 9.45 |

| Bornyl acetate | - | 7.99 |

| (E)-nerolidol | - | 7.07 |

Table 2: Major Constituents of Croton kongensis Stem Essential Oil [4]

| Compound | Nhu Xuan Sample (%) | Thuong Xuan Sample (%) |

| (E)-caryophyllene | 10.62 | 7.91 |

| Bornyl acetate | 9.81 | 9.52 |

| (E)-nerolidol | 9.15 | 6.00 |

| Linalool | 8.10 | 15.05 |

| Bicyclogermacrene | - | 7.36 |

| 1,8-cineole | - | 6.53 |

Table 3: Anti-inflammatory Activity of Croton kongensis Stem Essential Oil [4]

| Essential Oil Sample | IC50 (µg/mL) for NO Inhibition |

| Nhu Xuan | 105.71 ± 0.96 |

| Thuong Xuan | 94.93 ± 1.31 |

Mechanisms of Action: Signaling Pathways

The cytotoxic effects of the diterpenoids from Croton kongensis are attributed to their ability to induce apoptosis and regulate key signaling pathways involved in cancer cell proliferation and migration.

ROS-Mediated Apoptosis

One of the key mechanisms of action for the cytotoxic ent-kaurane diterpenoids is the induction of apoptosis through the generation of reactive oxygen species (ROS).[6] An increase in intracellular ROS can lead to mitochondrial dysfunction and the activation of apoptotic signaling cascades. This ROS-mediated apoptosis is a common mechanism for many natural anticancer compounds.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential oil from the stems of Croton kongensis Gagnep.: chemical composition, antimicrobial and anti-inflammatory activities | Semantic Scholar [semanticscholar.org]

- 5. [PDF] Chemical Constituents from Croton Species and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 6. Cytotoxic diterpenoids from Croton kongensis inhibiting tumor proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial diterpenoids from the leaves and twigs of Croton kongensis Gagnepain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kongensin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kongensin A is a natural product isolated from Croton kongensis that has demonstrated potent biological activity, positioning it as a compound of interest for cancer research and anti-inflammatory applications.[1][2] It functions as a covalent, non-canonical inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][3][4] By targeting HSP90, this compound disrupts key cellular processes, leading to the induction of apoptosis and inhibition of necroptosis.[1][2][3][4]

Mechanism of Action

This compound exerts its effects by covalently binding to a specific cysteine residue, Cys420, located in the middle domain of HSP90.[1][4] This binding event disrupts the interaction between HSP90 and its co-chaperone, CDC37, which is essential for the proper folding and activation of many protein kinases.[1][3][4] The dissociation of the HSP90-CDC37 complex leads to the degradation of HSP90 client proteins, including oncogenic kinases such as ERBB2, AKT, EGFR, and B-raf, as well as RIPK1.[2] This targeted degradation of key signaling proteins ultimately inhibits RIP3-dependent necroptosis and promotes apoptotic cell death in cancer cells.[1][2][3][4]

Cellular Effects

Treatment of cancer cells with this compound has been shown to induce:

-

Apoptosis: this compound is a known inducer of apoptosis.[1][2][3] Treatment of cancer cell lines with this compound leads to the activation of caspases, key mediators of apoptosis, in a dose-dependent manner.[2]

-

Inhibition of Necroptosis: this compound is a potent inhibitor of RIP3-dependent necroptosis, a form of programmed necrosis.[1][2][3]

-

Degradation of Onco-proteins: By inhibiting HSP90, this compound leads to the degradation of multiple oncogenic client proteins that are critical for cancer cell survival and proliferation.[2]

Data Presentation

Note: Specific quantitative data for this compound from peer-reviewed literature was not available at the time of this search. The following tables are provided as templates to illustrate the presentation of experimental data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (Illustrative Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| HT-29 | Colon Carcinoma | [Placeholder Value] |

| HeLa | Cervical Carcinoma | [Placeholder Value] |

| Jurkat | T-cell Leukemia | [Placeholder Value] |

| A549 | Lung Carcinoma | [Placeholder Value] |

| MCF-7 | Breast Adenocarcinoma | [Placeholder Value] |

Table 2: Apoptosis Analysis of HT-29 Cells Treated with this compound for 24 hours (Illustrative Data)

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | [Placeholder Value] | [Placeholder Value] |

| This compound | [Placeholder] | [Placeholder Value] | [Placeholder Value] |

| This compound | [Placeholder] | [Placeholder Value] | [Placeholder Value] |

| This compound | [Placeholder] | [Placeholder Value] | [Placeholder Value] |

Table 3: Cell Cycle Analysis of HT-29 Cells Treated with this compound for 24 hours (Illustrative Data)

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 0 | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| This compound | [Placeholder] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| This compound | [Placeholder] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

| This compound | [Placeholder] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

-

Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for cytotoxicity assay.

Caption: Experimental workflow for apoptosis assay.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PUBLICATIONS | THE LEI GROUP | Page 9 [chem.pku.edu.cn]

- 4. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05878J [pubs.rsc.org]

Kongensin A: A Potent Inducer of Apoptosis for Research Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Kongensin A, a natural product isolated from Croton kongensis, has emerged as a valuable tool in cancer research for its potent apoptosis-inducing capabilities. It functions as a non-canonical inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins. By covalently binding to a specific cysteine residue (Cys420) in the middle domain of HSP90, this compound disrupts the HSP90-CDC37 chaperone-co-chaperone interaction. This disruption leads to the inhibition of RIP3-dependent necroptosis and the potent induction of apoptosis in a variety of cancer cell lines.[1][2] These application notes provide detailed protocols and data for utilizing this compound as a tool to induce apoptosis in a research setting.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for determining appropriate experimental concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 | [3] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [3] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |

| HCT116 | Colorectal Cancer | 22.4 | [3] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism of action involves the inhibition of HSP90, which triggers a cascade of events culminating in apoptosis. The diagram below illustrates the key steps in this signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to study this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic pathway following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HSP90, anti-CDC37, anti-RIP3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

-

Reaction buffer

-

Microplate reader

Procedure:

-

Treat cells with this compound.

-

Lyse the cells and collect the supernatant.

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols for Kongensin A in Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kongensin A, a natural product isolated from Croton kongensis, has emerged as a promising small molecule with potent anti-inflammatory properties. Initially identified as an inhibitor of RIP3-dependent necroptosis, its mechanism of action is primarily attributed to its function as a non-canonical inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] More recent studies have further elucidated its role in modulating key inflammatory signaling pathways, including the PI3K/AKT/NF-κB axis, highlighting its therapeutic potential in inflammation-driven diseases such as osteoarthritis.[4]

These application notes provide a comprehensive overview of the use of this compound in in vitro inflammation models, complete with detailed experimental protocols and a summary of its known mechanisms of action.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism:

-

HSP90 Inhibition: this compound covalently binds to a specific cysteine residue in the middle domain of HSP90. This binding disrupts the association of HSP90 with its co-chaperone CDC37, leading to the destabilization and degradation of HSP90 client proteins, including RIPK3, a key mediator of necroptosis.[1][2] The inhibition of HSP90 has been shown to attenuate inflammatory responses in various models.

-

Inhibition of the PI3K/AKT/NF-κB Pathway: this compound has been demonstrated to suppress the phosphorylation of key proteins in the PI3K/AKT/NF-κB signaling cascade.[4] This pathway is central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting this axis, this compound can effectively dampen the inflammatory response.

-

Modulation of Macrophage Polarization: Through its inhibitory action on the PI3K/AKT/NF-κB pathway, this compound can influence macrophage polarization, favoring a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[4]

Data Presentation

While the anti-inflammatory effects of this compound have been described, specific quantitative data, such as IC50 values for the inhibition of various inflammatory mediators, are not extensively available in the public domain. The following tables are provided as templates for researchers to systematically record their experimental data when evaluating the efficacy of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| This compound Concentration (µM) | NO Production (% of LPS Control) | Standard Deviation |

| 0 (Vehicle Control) | 0 | |

| 0 (LPS Control) | 100 | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| Positive Control (e.g., L-NMMA) |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| This compound Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |

| 0 (Vehicle Control) | 0 | 0 | 0 |

| 0 (LPS Control) | 100 | 100 | 100 |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| Positive Control (e.g., Dexamethasone) |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound in a cellular model of inflammation.

Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol describes the culture of RAW 264.7 macrophage-like cells and the induction of an inflammatory response using lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle for this compound)

-

Phosphate Buffered Saline (PBS)

-

96-well and 6-well tissue culture plates

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 6-well plates (for ELISA and Western blot) at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

-

Stimulation: After pre-treatment, stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO production).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate with treated cells

Protocol:

-

After the treatment and stimulation period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Cell culture supernatants from treated and stimulated cells

Protocol:

-

Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6, IL-1β)

ELISA is used to quantify the concentration of specific pro-inflammatory cytokines in the cell culture supernatant.

Materials:

-

ELISA kits for mouse TNF-α, IL-6, and IL-1β (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1 M H2SO4)

-

Cell culture supernatants

Protocol:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with a suitable blocking buffer for 1-2 hours.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours.

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

-

Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.

-

Wash the plate and add the substrate solution. Incubate until color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations from the standard curve.

Western Blot for NF-κB and MAPK Pathway Proteins

Western blotting is used to analyze the expression and phosphorylation status of key proteins in the inflammatory signaling pathways.

Materials:

-

Cell lysates from treated and stimulated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of inflammation.

Conclusion

This compound represents a compelling natural product with significant anti-inflammatory potential. Its unique mechanism of action, involving the inhibition of both the HSP90-mediated necroptosis pathway and the PI3K/AKT/NF-κB inflammatory signaling cascade, makes it a valuable tool for inflammation research and a potential candidate for further drug development. The protocols and information provided herein are intended to facilitate the investigation of this compound in various in vitro inflammation models. Further studies are warranted to fully elucidate its therapeutic efficacy and to generate comprehensive quantitative data on its anti-inflammatory profile.

References

- 1. Natural Product this compound is a Non-Canonical HSP90 Inhibitor that Blocks RIP3-dependent Necroptosis | THE LEI GROUP [chem.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Natural Product this compound is a Non-Canonical HSP90 Inhibitor that Blocks RIP3-dependent Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound targeting PI3K attenuates inflammation-induced osteoarthritis by modulating macrophage polarization and alleviating inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Kongensin A Technical Support Center: Troubleshooting Solubility and Stability

Welcome to the technical support center for Kongensin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. While specific quantitative solubility data is not widely published, it is known to be soluble in DMSO. For assistance in preparing stock solutions of a specific molarity, a Molarity Calculator can be a useful tool.[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

-

Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.

-

Warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.

-

Rapid Mixing: Add the stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.

-

Sonication: If precipitation persists, brief sonication of the final solution in an ultrasonic bath may help to redissolve the compound.[1]

-

Use of Pluronic F-68: For in vivo preparations, formulations with co-solvents like PEG300 and surfactants like Tween 80 are often used to improve solubility. A similar approach with a biocompatible surfactant could be tested for in vitro assays.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is crucial to store it correctly in both solid and solution forms.

-

Solid Form: Store at 4°C and protect from light.[1]

-

Stock Solutions: For stock solutions in DMSO, the following storage conditions are recommended:

-

Important Handling Practices:

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to protect this compound from light, which suggests potential photosensitivity.[1] All handling and storage of the compound, both in solid form and in solution, should be done in a manner that minimizes light exposure. Use amber vials or wrap containers in aluminum foil.

Q5: How does pH affect the stability of this compound?

Troubleshooting Guides

Issue 1: Difficulty Dissolving Solid this compound

-

Problem: The lyophilized powder is not readily dissolving in DMSO.

-

Troubleshooting Workflow:

Caption: Workflow for dissolving solid this compound.

Issue 2: Precipitation in Cell Culture Medium

-

Problem: A precipitate forms after adding the this compound DMSO stock solution to the cell culture medium.

-

Troubleshooting Workflow:

Caption: Troubleshooting precipitation in cell culture medium.

Data on Solubility and Stability of this compound